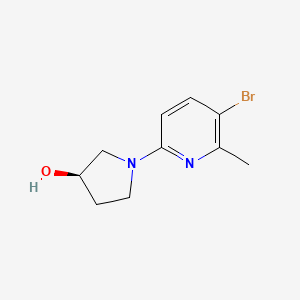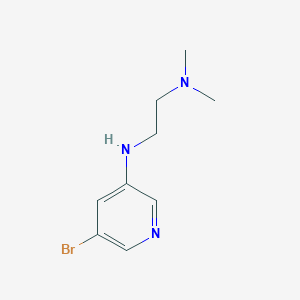![molecular formula C18H18N2O2 B7637368 N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1970s and has since been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes.
Mecanismo De Acción
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel and blocking the flow of positively charged ions such as calcium and sodium. This results in a decrease in the excitatory neurotransmitter release and a reduction in neuronal activity.
Biochemical and Physiological Effects
The blockade of NMDA receptors by N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, inhibit nitric oxide synthesis, and decrease the production of reactive oxygen species. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its potency and selectivity for the NMDA receptor. It is also relatively stable and can be easily administered to animals. However, one of the limitations of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is that it can have toxic effects at high doses and can induce behavioral changes in animals.
Direcciones Futuras
There are several future directions for research involving N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is in the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Another area of interest is in the study of the role of NMDA receptors in learning and memory processes. Additionally, there is ongoing research into the potential use of N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide as a tool for studying the pathophysiology of various neurological disorders.
Conclusion
In conclusion, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a potent non-competitive antagonist of the NMDA receptor that has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects and has potential applications in the development of new drugs for the treatment of neurological disorders. However, it is important to be aware of its limitations and potential toxic effects when using it in lab experiments.
Métodos De Síntesis
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce the final product, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-17(21)13-7-9-16(10-8-13)20-18(22)15-6-5-12-3-2-4-14(12)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGZMBYFUQDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)

![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)






![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)

